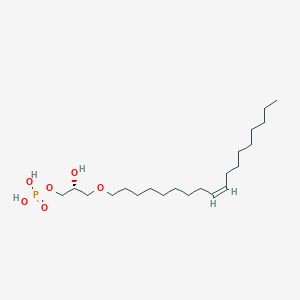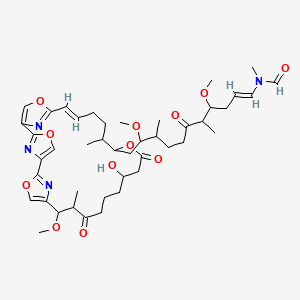
Dihydrohalichondramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrohalichondramide is a natural product found in Hexabranchus sanguineus, Halichondria, and Jaspis with data available.
Wissenschaftliche Forschungsanwendungen
1. Biological Tissue Research
- Digital Image Correlation (DIC) is a versatile optical method showing promise for applications involving biological tissues and biomaterials. DIC has potential use for in vivo applications in biomedical research, such as analyzing mechanical behavior and studying the evolution of loosening in cemented total hip replacements (Zhang & Arola, 2004).
2. Impact on Hepatic Endothelial Cells
- Dihydrohalichondramide and Halichondramide disrupt microfilaments and impact the formation of fenestrae in liver sinusoidal endothelial cells (LSECs). This finding is critical for understanding the cellular processes in LSECs and could have implications for liver disease research (Braet et al., 2002).
3. Drug Discovery and Molecular Biology
- The exploration of novel drugs, including those derived from compounds like this compound, has been significantly influenced by molecular biology and genomics. These advancements have led to a better understanding of drug action and potential applications (Drews, 2000).
4. Cell Cycle Progression in Neuroblastoma
- Dihydroceramide desaturase, a key enzyme in ceramide generation, plays a role in cell cycle progression in human neuroblastoma cells. The regulation of this enzyme can significantly affect cell growth and may have implications in cancer research (Kraveka et al., 2007).
5. Hydrogen Generation from Weak Acids
- Research into electrocatalytic generation of dihydrogen has revealed that weak acids can be used effectively. This research has potential implications for sustainable energy production and environmental science (Felton et al., 2007).
6. Roles in Cancer and Metabolic Diseases
- Dihydroceramides, a class of sphingolipids, were once considered biologically inactive but are now recognized for their roles in various biological processes. Their implications in diseases ranging from diabetes to cancer make them significant for medical research (Lachkar et al., 2020).
Eigenschaften
Molekularformel |
C44H62N4O12 |
|---|---|
Molekulargewicht |
839 g/mol |
IUPAC-Name |
N-[(E)-11-[(24E)-16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide |
InChI |
InChI=1S/C44H62N4O12/c1-27-13-9-10-17-40-45-33(24-57-40)43-47-34(25-59-43)44-46-32(23-58-44)42(56-8)30(4)35(51)15-11-14-31(50)21-41(53)60-39(27)22-38(55-7)28(2)18-19-36(52)29(3)37(54-6)16-12-20-48(5)26-49/h10,12,17,20,23-31,37-39,42,50H,9,11,13-16,18-19,21-22H2,1-8H3/b17-10+,20-12+ |
InChI-Schlüssel |
YOEZYKWLOADELV-APXUAPHXSA-N |
Isomerische SMILES |
CC1CC/C=C/C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)CCCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C/C=C/N(C)C=O)OC)OC)O)C)OC |
Kanonische SMILES |
CC1CCC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)CCCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(CC=CN(C)C=O)OC)OC)O)C)OC |
Synonyme |
di-h-HALI dihydrohalichondramide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphtho[2,3-b]indolizine-6,11-dione](/img/structure/B1250038.png)
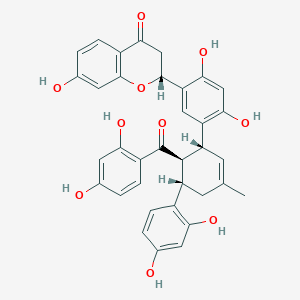



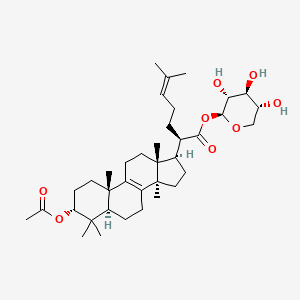
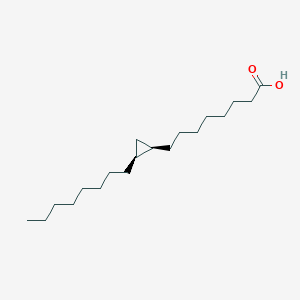
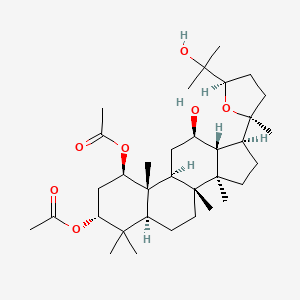
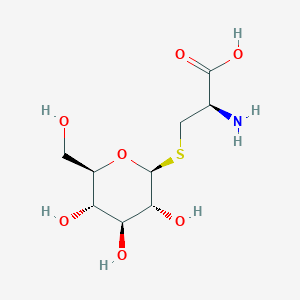

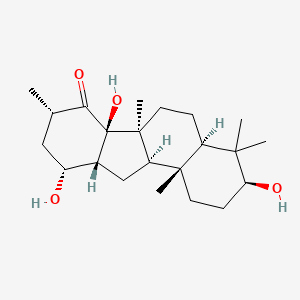

![(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B1250060.png)
